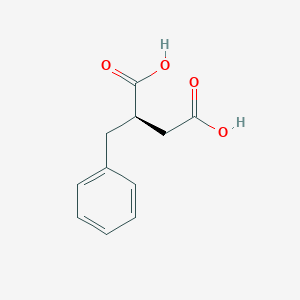

(R)-2-benzylsuccinic acid

Descripción general

Descripción

El ácido L-benzilsuccínico, también conocido como ácido 2®-bencil-3-carboxipropiónico, es un compuesto orgánico que pertenece a la clase de los ácidos fenilpropiónicos. Se caracteriza por un anillo de benceno conjugado a una estructura de ácido propiónico. Este compuesto ha llamado la atención por sus potentes efectos inhibidores sobre la carboxipeptidasa A, una enzima involucrada en la digestión de proteínas .

Métodos De Preparación

El ácido L-benzilsuccínico se puede sintetizar a través de varios métodos. Un proceso eficiente y limpio implica la preparación a partir de L-fenilalanina. La ruta sintética incluye pasos de diazotización, esterificación, condensación, hidrólisis y descarboxilación. El compuesto se recristaliza luego del agua para obtener cristales incoloros adecuados para la difracción de rayos X de un solo cristal .

Análisis De Reacciones Químicas

El ácido L-benzilsuccínico sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción generalmente implica el uso de agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Se pueden usar agentes reductores comunes como hidruro de aluminio y litio para reducir el compuesto.

Sustitución: Varios nucleófilos pueden sustituir el grupo bencilo en condiciones apropiadas.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de ácido benzilsuccínico con grupos funcionales adicionales que contienen oxígeno .

Aplicaciones Científicas De Investigación

Organic Synthesis

Chiral Building Block

(R)-2-benzylsuccinic acid serves as a valuable chiral building block in organic synthesis. Its unique structure allows it to be used in the production of various pharmaceuticals and agrochemicals. For instance, it has been utilized as a substrate for the synthesis of chiral ligands and catalysts, enhancing the efficiency of asymmetric reactions .

Polymer Chemistry

In polymer chemistry, this compound can be employed to create biodegradable polymers. Its incorporation into polymer matrices improves mechanical properties while promoting environmental sustainability .

Biochemical Applications

Metabolic Pathway Understanding

Research indicates that this compound is a significant intermediate in the anaerobic degradation of toluene by sulfate-reducing bacteria. It is produced during the microbial metabolism of aromatic compounds, highlighting its role in bioremediation processes . This compound's formation can be quantified using solid-phase extraction methods coupled with gas chromatography-mass spectrometry (GC-MS), underscoring its importance in environmental monitoring .

Enzyme Inhibition Studies

Studies have demonstrated that this compound acts as an inhibitor of carboxypeptidase A, providing insights into enzyme kinetics and potential therapeutic applications . The crystal structure of the enzyme-inhibitor complex has been elucidated, revealing the binding interactions that facilitate inhibition .

Environmental Applications

Biodegradation Research

The compound is recognized as a metabolite resulting from anaerobic biodegradation processes involving toluene and xylene. Its presence in groundwater samples serves as an indicator of contamination from petroleum sources, making it useful for environmental assessments . Analytical techniques such as HPLC coupled with mass spectrometry are employed to detect and quantify this compound in contaminated sites .

Data Tables

| Application Area | Details |

|---|---|

| Organic Synthesis | Used as a chiral building block for pharmaceuticals and agrochemicals. |

| Polymer Chemistry | Enhances mechanical properties of biodegradable polymers. |

| Biochemical Research | Intermediate in anaerobic degradation pathways; inhibitor of carboxypeptidase A. |

| Environmental Monitoring | Indicator of toluene/xylene contamination; detectable via GC-MS methods. |

Case Studies

-

Anaerobic Toluene Degradation

A study focused on the metabolic pathways of sulfate-reducing bacteria demonstrated that this compound accumulates during anaerobic toluene degradation. This finding underscores its significance in bioremediation strategies aimed at hydrocarbon-contaminated environments . -

Enzyme Inhibition Analysis

The crystal structure analysis of carboxypeptidase A in complex with this compound provided insights into enzyme inhibition mechanisms, which may lead to the development of new therapeutic agents targeting similar enzymes involved in metabolic disorders .

Mecanismo De Acción

El ácido L-benzilsuccínico ejerce sus efectos uniéndose al sitio activo de la carboxipeptidasa A. El grupo carboxilo succinil y un grupo carbonilo del compuesto interactúan con el sitio activo de la enzima, inhibiendo su actividad. Esta unión evita que la enzima catalice la liberación de aminoácidos C-terminales de sustratos peptídicos .

Comparación Con Compuestos Similares

El ácido L-benzilsuccínico es único debido a sus potentes efectos inhibidores sobre la carboxipeptidasa A. Los compuestos similares incluyen:

Captopril: Un inhibidor de la enzima convertidora de angiotensina (ECA) utilizado para tratar la hipertensión.

Succinil-L-prolina: Otro inhibidor de la ECA con efectos inhibidores específicos sobre la angiotensina I y la bradicinina.

Ácidos fenilpropiónicos: Una clase más amplia de compuestos con características estructurales similares pero con actividades biológicas variables.

El ácido L-benzilsuccínico destaca por su interacción específica con la carboxipeptidasa A, lo que lo convierte en una herramienta valiosa en los estudios enzimáticos y el desarrollo de fármacos.

Actividad Biológica

(R)-2-benzylsuccinic acid, a chiral dicarboxylic acid with the molecular formula C₁₁H₁₂O₄, has garnered significant attention in biochemical research due to its notable biological activities. This article delves into its mechanisms of action, biological significance, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by a succinic acid backbone with a benzyl substituent at the second carbon position. Its structure allows it to act as a Bronsted acid, capable of donating protons to bases, which is essential in various chemical and biological contexts. The compound exists in two enantiomeric forms, with the (R)-isomer being particularly significant due to its unique properties and biological activities.

1. Inhibition of Carboxypeptidase A

One of the primary biological activities of this compound is its role as a potent inhibitor of carboxypeptidase A (CPA), an enzyme involved in protein digestion. The inhibition of CPA by this compound aids in studying enzyme mechanisms and protein metabolism .

- Mechanism of Action : The compound binds to the active site of CPA, preventing substrate access and subsequent catalysis. This inhibition can be quantitatively assessed through various assays, including colorimetric methods to determine the dissociation constant (Ki) for inhibitor binding .

2. Metabolite in Bacterial Degradation

This compound has been identified as a metabolite produced by certain bacteria during the degradation of xenobiotics. This suggests that it may play a role in bacterial detoxification processes or serve as a precursor for other metabolites. The specific mechanisms underlying these processes remain an area for further research .

Case Study: Anaerobic Toluene Catabolism

A study on anaerobic toluene catabolism demonstrated that this compound is formed via a radical mechanism during the addition of toluene to fumarate. This reaction was shown to be highly stereospecific, predominantly yielding the (R)-isomer .

- Table 1: Reaction Products from Anaerobic Assays

| Compound | Amount Detected (nmol) |

|---|---|

| Benzylsuccinate | 50 |

| E-phenylitaconate | Low |

| Benzoate | Low |

The data indicate that when this compound was added to anaerobic assays, it was metabolized into oxidation products such as E-phenylitaconate and benzoate, further confirming its role in microbial metabolism.

1. Biodegradable Polymers

Due to its structure containing both aromatic and carboxylic acid groups, this compound is being investigated as a building block for synthesizing biodegradable polymers. These polymers could provide sustainable alternatives to conventional plastics by being degradable by microorganisms after their useful life.

2. Pharmaceutical Development

The inhibitory effects on carboxypeptidase A position this compound as a candidate for drug development targeting enzyme-related disorders. Its mechanism of action could lead to therapeutic applications in conditions where CPA modulation is beneficial.

Propiedades

IUPAC Name |

(2R)-2-benzylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOFKXZQQDSVFH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347313 | |

| Record name | (2R)-2-Benzylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21307-97-1 | |

| Record name | (2R)-2-Benzylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.